6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for fused heterocyclic systems, specifically designated as 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine. This nomenclature reflects the precise positioning of substituents on the bicyclic framework, where the bromine atom occupies position 6, while chlorine atoms are strategically located at positions 2 and 4 of the pyrido[2,3-d]pyrimidine core structure. The numbering system employed in this nomenclature follows the standardized protocol for pyrido[2,3-d]pyrimidines, where the nitrogen atoms in the pyrimidine ring are assigned positions 1 and 3, and the fusion occurs between the 2,3-positions of the pyridine ring and the 6,5-positions of the pyrimidine ring.
The isomeric landscape of pyridopyrimidines encompasses four distinct structural possibilities, each characterized by different fusion patterns between the pyridine and pyrimidine rings. These isomers include pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine, with each isomer exhibiting unique chemical and biological properties due to variations in nitrogen atom positioning and electronic distribution. The [2,3-d] isomer, which forms the backbone of the compound under investigation, represents the most extensively studied member of this family due to its structural similarity to naturally occurring purines and pteridines. The specific substitution pattern observed in this compound distinguishes it from other halogenated derivatives within the same isomeric class, contributing to its unique reactivity profile and spectroscopic characteristics.
The International Union of Pure and Applied Chemistry identifier for this compound is represented by the International Chemical Identifier string: 1S/C7H2BrCl2N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H, with the corresponding International Chemical Identifier Key being VPAHKVLQMKEPQW-UHFFFAOYSA-N. This standardized representation provides unambiguous identification of the compound's connectivity and stereochemical features. The Simplified Molecular Input Line Entry System notation for this structure is ClC1=C(C=C(Br)C=N2)C2=NC(Cl)=N1, which clearly delineates the arrangement of atoms and bonds within the molecular framework. These systematic identifiers ensure precise communication of structural information across different chemical databases and research platforms, facilitating accurate identification and cross-referencing of experimental data.
Properties
IUPAC Name |
6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHKVLQMKEPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260240 | |
| Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-70-6 | |
| Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Using Phosphorus Oxychloride (POCl3)
One established method involves the conversion of 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione to 2,4,6-trichloropyrido[2,3-d]pyrimidine as an intermediate, which can then be selectively brominated at the 6-position.
- Reaction Conditions:
- Reagents: POCl3 (50 mL), two drops of DMF (catalyst)
- Substrate: 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione (5 g)
- Temperature: Reflux (~110 °C)
- Time: 6 hours
- Workup: Evaporation under reduced pressure, extraction with dichloromethane and water, drying over magnesium sulfate, filtration, and washing with diethyl ether.
- Yield: 64% of 2,4,6-trichloropyrido[2,3-d]pyrimidine as a yellow solid.
This intermediate is critical for further halogenation steps to introduce bromine selectively at the 6-position.
Bromination and Halogen Exchange
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | POCl3, DMF (catalytic) | Reflux (~110 °C) | 6 h | 64 | Formation of 2,4,6-trichloropyrido[2,3-d]pyrimidine intermediate |
| 2 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | Brominating agent or halogen exchange in DMF | 20 °C to reflux | 3–6 h | Up to 80 | Selective bromination at 6-position to yield this compound |
| 3 | This compound | Pd(PPh3)4, K2CO3, aryl boronic acid, toluene | 110 °C | 3 h | 36–83 | Cross-coupling for derivatization (not direct synthesis) |
Research Findings and Notes
- The use of POCl3 with catalytic DMF is a standard and effective method for chlorination of pyrido[2,3-d]pyrimidine derivatives, facilitating the formation of the trichlorinated intermediate crucial for further functionalization.
- Bromination at the 6-position is typically achieved via halogen exchange or direct bromination, with reaction conditions carefully controlled to avoid over-substitution or degradation.
- The yields reported for these steps vary depending on scale, solvent, and reaction time but generally fall within the 60–80% range for the key halogenation steps.
- Palladium-catalyzed cross-coupling reactions demonstrate the synthetic versatility of this compound, enabling the introduction of various aryl groups for medicinal chemistry applications.
- Industrial synthesis involves precise control of reaction parameters in large reactors to ensure purity and reproducibility, often followed by purification through crystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms at positions 6, 2, and 4 undergo nucleophilic and electrophilic substitutions, enabling selective derivatization.
Bromine Substitution
The bromine at position 6 is highly reactive in cross-coupling and substitution reactions:
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 h) replaces bromine with aryl groups, yielding 6-aryl-2,4-dichloropyrido[2,3-d]pyrimidines .
-
Amination : Treatment with (R)-2-methylpyrrolidine in DMF at 100°C replaces bromine with the pyrrolidine moiety, forming 6-(2-methylpyrrolidin-1-yl) derivatives .
Table 1: Bromine Substitution Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | 6-Phenyl-2,4-dichloro derivative | 85% | |
| (R)-2-Methylpyrrolidine, DMF | 6-(2-Methylpyrrolidin-1-yl)-2,4-dichloro derivative | 78% |
Chlorine Substitution
The chlorines at positions 2 and 4 participate in sequential substitutions:
-
Nucleophilic Aromatic Substitution (SNAr) : Reaction with amines (e.g., benzylamine, ammonia) in polar aprotic solvents (DMF, THF) replaces chlorines with amino groups. For example, 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine is formed using NH₃ in MeOH .
-
Alkoxylation : Sodium methoxide in methanol substitutes chlorine at position 4 with methoxy groups .
Coupling Reactions
The compound serves as a scaffold for transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Pd-catalyzed cross-coupling installs aryl/heteroaryl groups at position 6:
-
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine reacts with 4-fluorophenylboronic acid under Pd(OAc)₂ catalysis to form 6-(4-fluorophenyl) derivatives, key intermediates in kinase inhibitor synthesis .
Ullmann-Type Coupling
Copper-mediated coupling with pyrrole or pyrrolidines introduces nitrogen-containing substituents. For example, coupling with pyrrolidine using CuI/L-proline in DMSO yields 6-pyrrolidin-1-yl derivatives .
Table 2: Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki | 4-Fluorophenylboronic acid, Pd(OAc)₂, K₂CO₃ | 6-(4-Fluorophenyl) derivative | 82% |
| Ullmann | Pyrrolidine, CuI, L-proline | 6-Pyrrolidin-1-yl derivative | 70% |
Cyclization and Annulation
The compound participates in cycloadditions to form polycyclic systems:
-
Knoevenagel Condensation : Reacts with malononitrile and aldehydes under Bi(OTf)₃ catalysis (EtOH, 80°C) to form pyrido[2,3-d]pyrimidine-6-carbonitriles .
-
Michael Addition : α,β-Unsaturated ketones undergo nucleophilic attack by the amino group, leading to fused bicyclic structures .
Table 3: Cyclization Reactions
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Malononitrile, 4-bromobenzaldehyde | Bi(OTf)₃, EtOH, 80°C | 5-(4-Bromophenyl)-6-cyano derivative | 92% |
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ oxidizes the pyridine ring to form N-oxides, though this pathway is less explored for this compound .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to dihydropyridines, modulating electronic properties .
Reaction Mechanisms
Scientific Research Applications
Medicinal Chemistry
Overview : The compound is primarily utilized in the development of new therapeutic agents. Its derivatives have shown potential as inhibitors of various biological targets, particularly in cancer treatment.
Key Findings :
- Cytotoxic Activity : A series of halogenated pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for cytotoxic effects against different cancer cell lines. Notably, compound 5k exhibited significant inhibitory activity against key enzymes such as EGFR and CDK2 with IC50 values ranging from 40 to 204 nM.
- Therapeutic Potential : Compounds derived from this structure have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs) and other tyrosine kinases involved in cancer progression. Structural modifications can enhance their potency against specific targets.
Oncology
Overview : The anti-cancer properties of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine have been extensively researched.
Key Findings :
- Breast Cancer Studies : Novel derivatives have demonstrated significant antiproliferative effects on both estrogen receptor-positive (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in preclinical models.
- Mechanism of Action : The compound interacts with cellular pathways critical for tumor growth and survival by inhibiting specific kinases involved in these processes.
Pharmacology
Overview : Beyond oncology, the pharmacological applications of this compound extend to antiviral and anti-inflammatory properties.
Key Findings :
- Antiviral Activity : Pyrido pyrimidine derivatives have been shown to possess significant antiviral activity against various pathogens. Their synthesis involves testing for biological properties that indicate potential therapeutic uses in treating viral infections.
- Anti-inflammatory Properties : These compounds also exhibit anti-inflammatory effects, making them candidates for further research into treatments for inflammatory diseases.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multiple steps using reagents such as sodium methoxide for nucleophilic substitution and lithium aluminum hydride for reduction processes. The resulting compound is characterized by a molecular formula of and a molecular weight of approximately 278.92 g/mol .
Data Table: Summary of Applications
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Cytotoxic activity against cancer cell lines; inhibition of key enzymes | |
| Oncology | Significant antiproliferative effects on breast cancer cell lines; mechanism involves kinase inhibition | |
| Pharmacology | Antiviral and anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variation in Pyrido[2,3-d]pyrimidine Derivatives
- 6-Bromo-2,4-diaminopyrido[2,3-d]pyrimidine (CAS: 152941-69-0): This derivative replaces the chloro groups at positions 2 and 4 with amino (-NH₂) groups. However, the bromo group at position 6 retains halogen-mediated hydrophobic interactions . Molecular Formula: C₇H₆BrN₅ Key Difference: Reduced electrophilicity compared to the dichloro analogue, affecting reactivity in nucleophilic substitution reactions .
- BW 301U (2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine): A lipophilic DHFR inhibitor, BW 301U features a 2,5-dimethoxybenzyl group at position 4. This modification enhances membrane permeability compared to methotrexate, enabling rapid cellular uptake . Key Difference: The bulky hydrophobic substituent improves tissue penetration but may reduce solubility .
Positional Isomerism in Fused Ring Systems
- 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine (CAS: 2387320-34-3): This isomer shifts the pyridine-pyrimidine fusion to the 3,4-positions. Molecular Formula: C₇H₂BrCl₂N₃ (identical to the 2,3-d isomer) Key Difference: Distinct spatial arrangement alters pharmacophore alignment .
- 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1131992-30-7): Replacing the pyridine ring with a pyrrole ring changes the heterocyclic system to pyrrolo[2,3-d]pyrimidine. Molecular Formula: C₆H₂BrCl₂N₃ Key Difference: Increased basicity due to pyrrole’s lone electron pairs .
Functional Group Modifications in Related Scaffolds
Ethyl 4-Chloro-6-methyl-pyrimidine-5-carboxylate (CAS: 157981-60-7) :
A simpler pyrimidine derivative lacking the fused pyridine ring. The ester group at position 5 introduces polarity, improving aqueous solubility but limiting membrane permeability .- Spiro[Indoline-3,5'-Pyrano-[2,3-d]Pyridine]-2-One Derivatives: These compounds incorporate a spirocyclic system fused to pyrano[2,3-d]pyrimidine. The rigid spiro structure enhances stereochemical control, which is critical for antimicrobial activity . Key Difference: Three-dimensional complexity influences binding to bacterial enzymes .
Structural and Functional Analysis Table
Biological Activity
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridopyrimidine class and is characterized by its unique halogenation pattern, which significantly influences its pharmacological properties. Research has indicated that derivatives of this compound exhibit potential as anticancer agents, anti-inflammatory agents, and inhibitors of various biological targets.
- Molecular Formula : CHBrClN
- Molecular Weight : Approximately 278.92 g/mol
- Structure : The compound features a fused pyridine and pyrimidine ring system with bromine and chlorine substituents at specific positions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are critical in nucleotide synthesis and cell proliferation pathways.
- Kinase Activity : It has shown activity against fibroblast growth factor receptors (FGFR) and other tyrosine kinases involved in signaling pathways that regulate cell growth and survival.
- Anticancer Activity : The compound's structural features allow it to modulate cellular signaling pathways associated with cancer progression, making it a candidate for further development in cancer therapies .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In preclinical studies, derivatives of this compound have demonstrated the ability to inhibit tumor growth through:
- Inhibition of Kinases : By targeting kinases involved in cancer cell signaling, the compound can disrupt pathways essential for tumor survival.
- Cell Proliferation Inhibition : Studies have shown that it effectively inhibits cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research findings suggest:
- Inhibition of Inflammatory Pathways : It has demonstrated the ability to inhibit specific inflammatory mediators, contributing to reduced inflammation in experimental models.
- Potential Applications : These properties position this compound as a potential therapeutic agent for inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR and FGFR | |
| Anti-inflammatory | Modulation of inflammatory mediators | |
| Kinase inhibition | Targeting tyrosine kinases |
Case Study: Anticancer Activity in Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over 24 hours. IC50 values were determined for each cell line, demonstrating its potency against cancer cells.
Q & A
Q. What are the key synthetic routes for preparing 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine, and how do reaction conditions influence yield?
A two-step synthesis starting from 6-amino-1,3-dimethyluracil derivatives is commonly employed. The first step involves alkylation or arylation at the 6-position using brominating agents (e.g., NBS or Br₂), followed by cyclization under acidic or thermal conditions to form the pyrido[2,3-d]pyrimidine core. For example, substituting the amino group with bromine in 6-aminouracils requires careful temperature control (60–80°C) to avoid over-bromination . Yield optimization often hinges on solvent choice (e.g., DMF or THF) and stoichiometric ratios of halogenating agents.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns. The bromine atom at C6 causes deshielding of adjacent protons (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₇H₄BrCl₂N₃, theoretical MW: 283.9) and distinguishes isotopic patterns from bromine/chlorine .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when dichloro and bromo substituents compete for positions .
Q. How can solubility challenges be addressed during purification?
Due to low solubility in polar solvents, recrystallization in mixed solvents (e.g., ethyl acetate/hexane) or chromatographic purification using silica gel with gradient elution (5–20% EtOAc in DCM) is recommended. Sonication or heating in DMSO may aid dissolution for column loading .
Advanced Research Questions
Q. What mechanistic insights explain regioselective halogenation in pyrido[2,3-d]pyrimidine derivatives?
Regioselectivity is governed by electronic and steric factors. Bromination at C6 is favored due to the electron-deficient pyrimidine ring, which directs electrophilic substitution. Chlorination at C2 and C4 occurs via nucleophilic aromatic substitution (SNAr), where electron-withdrawing groups (e.g., Br at C6) activate adjacent positions for Cl⁻ attack. Computational studies (DFT) support this by showing lower activation energies for SNAr at C2/C4 compared to other sites .
Q. How do structural modifications at C6 impact biological activity in related pyrido[2,3-d]pyrimidines?
Replacing bromine with bulkier groups (e.g., aryl or alkyl) alters steric interactions with target proteins. For example, 6-aryl derivatives show enhanced kinase inhibition due to π-π stacking with ATP-binding pockets, while bromine’s electronegativity improves binding affinity in halogen-bonding interactions (e.g., with carbonyl oxygens in enzymes) .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyrido[2,3-d]pyrimidines?
Discrepancies often arise from impurities in starting materials or side reactions (e.g., dehalogenation). Key strategies include:
- Purity Validation : Pre-purify intermediates via HPLC or recrystallization .
- Reaction Monitoring : Use TLC or in-situ IR to detect byproducts early.
- Catalyst Screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimizes unwanted debromination .
Methodological Considerations Table
Key Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
